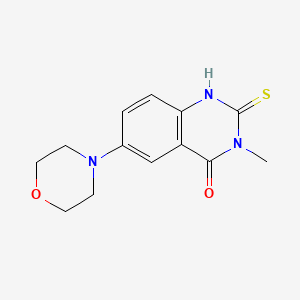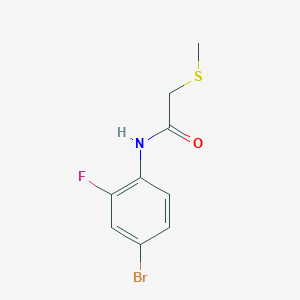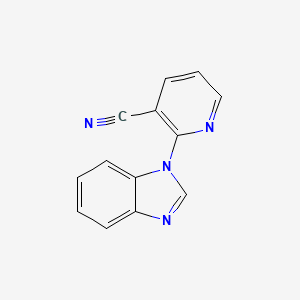
3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one, also known as NSC 710305, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, which make it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of 3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. This compound has been found to have potent inhibitory effects on several kinases, including EGFR, HER2, and VEGFR, which are involved in various cellular processes.
Biochemical and Physiological Effects:
3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one has been found to have a range of biochemical and physiological effects. This compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, this compound has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one in lab experiments include its potent inhibitory effects on various enzymes and receptors, its potential as an anti-cancer agent, and its neuroprotective effects. However, the limitations of using this compound include its potential toxicity and the need for further research on its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one. One potential direction is the development of more potent and selective inhibitors of specific kinases and receptors. Another potential direction is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesemethoden
The synthesis of 3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one has been studied extensively, and several methods have been developed for its preparation. One of the most commonly used methods involves the reaction of 2-aminobenzonitrile with morpholine and dimethyl sulfoxide in the presence of sulfur and sodium methoxide.
Wissenschaftliche Forschungsanwendungen
3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one has been used in a variety of scientific research applications, including drug discovery, cancer research, and neuroscience. This compound has been found to have potent inhibitory effects on several enzymes and receptors, making it a valuable tool for drug discovery.
Eigenschaften
IUPAC Name |
3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-15-12(17)10-8-9(16-4-6-18-7-5-16)2-3-11(10)14-13(15)19/h2-3,8H,4-7H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEZZNOJWLCXMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461280.png)

![8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461291.png)
![2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461308.png)

![1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine](/img/structure/B7461334.png)

![Ethyl 4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]-1-benzothiophene-2-carboxylate](/img/structure/B7461341.png)
![N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)
![2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione](/img/structure/B7461356.png)



